

Spectroscopic Profile of 6-Bromo-1-chloroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-1-chloroisoquinoline**

Cat. No.: **B057692**

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-1-chloroisoquinoline**, a key intermediate in medicinal chemistry and drug discovery.

[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry, infrared, and nuclear magnetic resonance data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **6-Bromo-1-chloroisoquinoline** (CAS No: 205055-63-6), with a molecular formula of C9H5BrClN and a molecular weight of 242.5 g/mol .[2][3]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of bromine and chlorine atoms through the characteristic isotopic pattern.

Ion	m/z	Interpretation
$[\text{M}+\text{H}]^+$	241, 243	Molecular ion plus a proton, showing the Br isotope pattern.
Isotopic Pattern	M, M+2, M+4	The presence of one bromine and one chlorine atom results in a characteristic isotopic cluster for the molecular ion.

Table 1: Mass Spectrometry Data for **6-Bromo-1-chloroisoquinoline**.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR spectra for **6-Bromo-1-chloroisoquinoline** are not readily available in the public domain, the following tables provide predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds, such as 6-bromoisoquinoline and other substituted isoquinolines, and general principles of NMR spectroscopy.[\[4\]](#) The aromatic protons are expected to appear in the range of δ 7.0-9.0 ppm, with the H-8 proton being significantly deshielded due to the peri-effect of the nitrogen lone pair.[\[5\]](#)

^1H NMR (Predicted)

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	7.5 - 7.7	d	~ 5.5
H-4	8.2 - 8.4	d	~ 5.5
H-5	8.0 - 8.2	d	~ 8.8
H-7	7.8 - 8.0	dd	~ 8.8, ~1.8
H-8	8.3 - 8.5	d	~ 1.8

Table 2: Predicted ^1H NMR Data for **6-Bromo-1-chloroisoquinoline**.

¹³C NMR (Predicted)

Carbon Assignment	Chemical Shift (δ) [ppm]
C-1	150 - 152
C-3	121 - 123
C-4	138 - 140
C-4a	127 - 129
C-5	130 - 132
C-6	123 - 125
C-7	135 - 137
C-8	128 - 130
C-8a	143 - 145

Table 3: Predicted ¹³C NMR Data for **6-Bromo-1-chloroisoquinoline**.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Bromo-1-chloroisoquinoline** is expected to exhibit characteristic absorption bands for aromatic C-H and C=C stretching vibrations. The presence of the C-Br and C-Cl bonds will also give rise to absorptions in the fingerprint region.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aromatic C=C Stretch	1600 - 1450	Medium
C-Cl Stretch	850 - 550	Strong
C-Br Stretch	690 - 515	Strong

Table 4: Predicted IR Absorption Data for **6-Bromo-1-chloroisoquinoline**.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **6-Bromo-1-chloroisoquinoline** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.[4]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in which the compound is fully soluble.[4][6]
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[4]
- If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette.[4]
- Securely cap the NMR tube before insertion into the spectrometer.[6]

Data Acquisition:

- Insert the NMR tube into the spectrometer.[6]
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]
- For ^1H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.
- For ^{13}C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope. [4]
- Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.[4]

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Grind a small amount (1-2 mg) of **6-Bromo-1-chloroisoquinoline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. [6]
- Continue grinding until a fine, homogeneous powder is obtained.[6]
- Place a portion of the powdered mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

- Place the KBr pellet into the sample holder of the FTIR spectrometer.[6]
- Record a background spectrum of the empty sample compartment.[6]
- Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm^{-1} .[6]

Mass Spectrometry Protocol (Direct Infusion)

Sample Preparation:

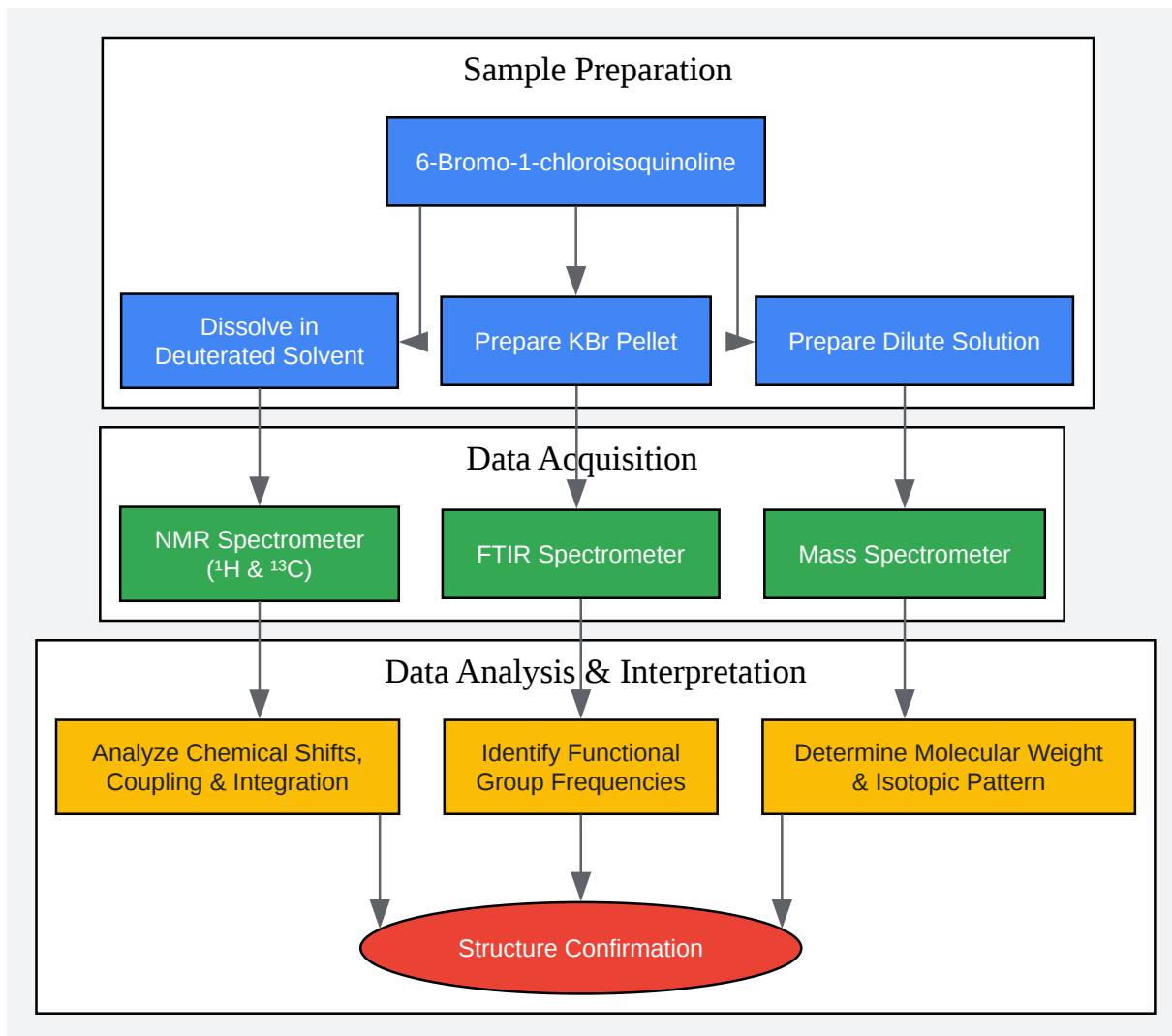
- Prepare a dilute solution of **6-Bromo-1-chloroisoquinoline** in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

- Introduce the sample solution into the mass spectrometer's ion source via direct infusion.
- For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
- A detector records the abundance of each ion to generate the mass spectrum.[6]

Spectroscopic Analysis Workflow

The structural elucidation of **6-Bromo-1-chloroisoquinoline** from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow.



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Spectroscopic analysis workflow for **6-Bromo-1-chloroisoquinoline**.

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